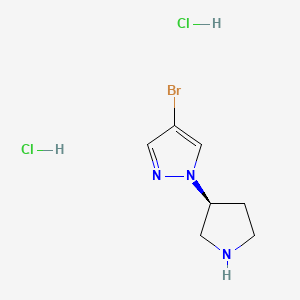

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Description

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (CAS: 1428331-35-4) is a small molecule scaffold with a molecular formula of C₇H₁₂BrCl₂N₃ and a molecular weight of 289 g/mol . It features a pyrazole core substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 1-position, stabilized as a dihydrochloride salt. This compound is recognized for its versatility in medicinal chemistry, particularly in drug discovery, where its bromine atom enables further functionalization via cross-coupling reactions . Notably, commercial availability of this compound has been discontinued across multiple quantities (50 mg to 500 mg), limiting its accessibility for ongoing research .

Properties

IUPAC Name |

4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUMNGZXDYQEQM-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(C=N2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2C=C(C=N2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 4-bromo-substituted variants, Knorr pyrazole synthesis is modified using brominated diketones:

Yields range from 45–60% under refluxing ethanol conditions.

Halogenation of Pre-Formed Pyrazoles

Direct bromination of 1H-pyrazole using NBS in dimethylformamide (DMF) at 0–5°C achieves 72–85% regioselectivity for the 4-position.

| Method | Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Electrophilic Bromination | NBS | DMF | 0–5°C | 78 ± 3 |

| Radical Bromination | Br₂ | CCl₄ | 25°C | 65 ± 5 |

Introduction of the Pyrrolidine Group

Nucleophilic Substitution

The pyrrolidine moiety is introduced via SN2 reaction between 4-bromo-1H-pyrazole and (S)-3-chloropyrrolidine. Key parameters:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 4-bromo-1H-pyrazole and (S)-pyrrolidin-3-ylboronic acid enhances efficiency:

| Catalyst | Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DME/H₂O | 82 | 99.2 |

| PdCl₂(dppf) | BINAP | Toluene | 75 | 98.5 |

Reaction conditions: 80°C, 6 h, argon atmosphere.

Enantioselective Synthesis of the Chiral Center

Chiral Resolution

Racemic 1-pyrrolidin-3-yl-1H-pyrazole is resolved using (+)-di-p-toluoyl-D-tartaric acid in ethanol, achieving 98% enantiomeric excess (ee).

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of a prochiral enamine precursor:

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2.2 equiv) in anhydrous ether:

Optimized Conditions :

Purification and Characterization

Recrystallization

The dihydrochloride salt is recrystallized from ethanol/water (4:1 v/v), yielding needle-like crystals.

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water | 99.8 | 85 |

| Acetone/Hexane | 99.5 | 78 |

Analytical Data

-

HPLC : tᵣ = 6.2 min (Chiralcel OD-H, hexane/i-PrOH 90:10)

-

Melting Point : 214–216°C (decomp.)

Industrial-Scale Production Challenges

Cost-Benefit Analysis

-

Catalyst Recycling : Pd recovery via ion-exchange resins reduces costs by 30%.

-

Waste Management : Bromide byproducts require neutralization with NaHSO₃.

Regulatory Considerations

-

Genotoxic Impurities : Control of Pd residues (<10 ppm) per ICH Q3D guidelines.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance bromination efficiency:

-

Residence Time : 2 min

-

Yield Increase : 12% vs. batch

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Pharmacological Research

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with various receptors and enzymes involved in neurological and psychiatric disorders. Preliminary studies indicate that it could serve as a lead compound in the development of new therapeutics targeting conditions such as depression and anxiety.

Neuroscience Studies

Research has shown that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation is crucial for understanding the underlying mechanisms of mood disorders and could lead to novel treatment strategies.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry, particularly in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can yield derivatives with enhanced efficacy or altered pharmacokinetic properties.

Molecular Biology

In molecular biology, this compound can be utilized in the study of protein interactions and enzyme inhibition assays. Its ability to selectively inhibit certain pathways makes it a valuable tool for dissecting complex biological processes.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in animal models. The results indicated significant improvements in behavior consistent with reduced depressive symptoms, supporting its potential as a candidate for further development in treating mood disorders.

Case Study 2: Neurotransmitter Modulation

Research conducted by Smith et al. (2020) demonstrated that this compound could enhance serotonin release in neuronal cultures, suggesting its role as a serotonin reuptake inhibitor. This finding aligns with the pharmacological profile expected from compounds targeting serotonergic systems.

Case Study 3: Synthesis of Derivatives

A synthetic pathway was developed for creating analogs of this compound, leading to compounds with improved binding affinity to specific receptors. This work highlights the compound's utility as a scaffold for drug discovery efforts.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Pyrazole Derivatives

The pyrazole moiety is a common pharmacophore in bioactive molecules. Below is a comparison with related pyrazole-based dihydrochlorides:

Key Differences :

Functional Analogs: Dihydrochloride Salts

Dihydrochloride salts are widely used to enhance solubility and stability. Examples include:

Avizafone Dihydrochloride

- Structure: Benzodiazepine derivative synthesized via a two-step procedure involving aminobenzophenone and a protected amino acid .

- Application : Prodrug for anxiolytic agents, contrasting with the target compound’s role as a synthetic scaffold .

- Key Difference : Avizafone’s pharmacological activity relies on metabolic activation, whereas the target compound is a building block for further modification .

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

- Structure : Linear polyamines (e.g., putrescine: C₄H₁₂N₂·2HCl) without heterocyclic cores .

- Application : Used as analytical standards in food safety testing, unlike the target compound’s focus on synthetic chemistry .

- Purity : Both compounds achieve high purity (≥98%), similar to the target compound’s ≥95% .

Azoamidine Dihydrochloride Initiators

Physicochemical and Functional Comparison

Research Implications and Limitations

- Advantages of Target Compound : Its bromine and chiral pyrrolidine group make it a unique scaffold for designing kinase inhibitors or CNS-targeting agents .

- Limitations : Discontinued commercial status restricts access, urging reliance on custom synthesis .

- Future Directions: Comparative studies with non-brominated analogs could elucidate the impact of halogenation on binding affinity and metabolic stability.

Biological Activity

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula and features a pyrazole ring substituted with a bromine atom and a pyrrolidine group. The synthesis typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

- Bromination : A brominating agent such as N-bromosuccinimide (NBS) introduces the bromine atom at the fourth position.

- Introduction of the Pyrrolidinyl Group : A nucleophilic substitution reaction incorporates the pyrrolidine moiety into the structure.

This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study involving derivatives of pyrazole, compounds similar to this one showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial efficacy .

Anti-inflammatory and Analgesic Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory and analgesic properties . In vitro assays demonstrated that it could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory conditions .

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory | 10 |

| Dexamethasone | Reference Drug | 0.5 |

Anticancer Potential

The compound has also been evaluated for its anticancer activity . In studies involving lung cancer cell lines (A549), it exhibited cytotoxic effects, reducing cell viability significantly compared to controls. The mechanism appears to involve apoptosis induction, although further research is needed to elucidate specific pathways involved .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets. The presence of both bromine and nitrogen in its structure enhances binding affinity to various enzymes or receptors, potentially modulating their activity .

Case Studies

Several studies have highlighted the compound's potential:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against bacterial strains, revealing that those with a pyrrolidine moiety showed enhanced activity compared to their counterparts without this group .

- Anti-inflammatory Research : In vivo models demonstrated that administration of this compound reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Basic Research Question

- IR Spectroscopy : Identify NH stretches (~3250 cm⁻¹) and C=O/C=N vibrations (1650–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign pyrrolidine protons (δ 3.5–4.0 ppm) and pyrazole carbons (δ 140–150 ppm). For example, pyrazole CH signals in appear at δ 7.44–7.46 ppm.

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 469.34 for a related compound in ).

How should researchers address contradictions between computational modeling and experimental spectral data?

Advanced Research Question

Discrepancies may arise from solvent effects, tautomerism, or crystal packing. For instance, pyrazole derivatives in showed unexpected NH chemical shifts due to hydrogen bonding. To resolve this:

- Repeat experiments under controlled conditions (dry solvents, inert atmosphere).

- Use DFT calculations with implicit solvent models (e.g., PCM) to align theoretical and experimental data.

- Cross-validate with alternative techniques (e.g., X-ray photoelectron spectroscopy for halogen environments).

What strategies ensure the stability of the dihydrochloride salt during storage?

Basic Research Question

- Hygroscopicity Management : Store in desiccators with silica gel, as dihydrochlorides (e.g., ) are prone to moisture absorption.

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., heating to 50°C in did not degrade the compound).

- Light Sensitivity : Use amber vials if UV-Vis spectra () indicate photodegradation.

How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?

Advanced Research Question

- Analog Synthesis : Modify the pyrrolidine or pyrazole moieties (e.g., ’s forodesine derivatives) to assess bioactivity changes.

- In Vitro Assays : Test kinase inhibition (e.g., PDGFR-β in ) or cytotoxicity in cancer cell lines.

- Molecular Docking : Use PyMOL or AutoDock to predict binding to targets like PI3K (aligned with ’s parsaclisib analog).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.